2-[4-(Trifluoromethylthio)phenyl]oxirane
Description
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Structure
3D Structure
Properties
CAS No. |
67764-94-7 |
|---|---|
Molecular Formula |
C9H7F3OS |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 |
InChI Key |
APTAYJLKATVXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Halohydrin Formation and Intramolecular Cyclization:this Two Step Process is a Common Alternative to Direct Epoxidation.libretexts.orgunacademy.com
Step 1: Halohydrin Formation: The precursor, 4-(trifluoromethylthio)styrene, is reacted with a halogen (e.g., bromine, Br₂) in the presence of water. organic-chemistry.orgmasterorganicchemistry.com An electrophilic addition of the halogen to the alkene occurs, forming a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the intermediate (predominantly the more substituted benzylic carbon) to open the ring and form a halohydrin.
Step 2: Intramolecular Williamson Ether Synthesis: The resulting halohydrin is then treated with a base (e.g., sodium hydroxide (B78521), NaOH). unacademy.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, attacking the adjacent carbon bearing the halogen and displacing it to form the desired oxirane ring. libretexts.org
Darzens Glycidic Ester Condensation:the Darzens Reaction Provides a Method for Forming an Oxirane Ring by Building the Carbon Skeleton at the Same Time.wikipedia.orgmychemblog.comthis Route Would Start from 4 Trifluoromethylthio Benzaldehyde Rather Than the Styrene Derivative.
Mechanism: The reaction involves the condensation of 4-(trifluoromethylthio)benzaldehyde (B1303374) with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. mychemblog.com The base deprotonates the α-haloester to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form an α,β-epoxy ester (a glycidic ester). wikipedia.org
Subsequent Steps: To obtain 2-[4-(trifluoromethylthio)phenyl]oxirane, the resulting glycidic ester would need to be hydrolyzed to the corresponding glycidic acid, followed by decarboxylation.
Reactivity and Chemical Transformations of 2 4 Trifluoromethylthio Phenyl Oxirane
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a cornerstone of epoxide chemistry, providing a versatile method for the synthesis of 1,2-difunctionalized compounds. sci-hub.se In the case of 2-[4-(trifluoromethylthio)phenyl]oxirane, a nucleophile attacks one of the two carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. These reactions are typically carried out under neutral or basic conditions and proceed via an SN2-type mechanism. jsynthchem.comyoutube.com The general transformation involves the nucleophile adding to one carbon and the epoxide oxygen becoming a hydroxyl group upon workup with a proton source.
The ring-opening of unsymmetrical epoxides like this compound can potentially yield two different regioisomers. The outcome is determined by a balance of steric and electronic factors. sci-hub.se
Steric Control: Under neutral or basic conditions, the reaction generally follows an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon atom. khanacademy.org For this compound, this is the terminal (CH₂) carbon of the oxirane ring. This pathway is favored by strong, unhindered nucleophiles. researchgate.net Attack at this position leads to the formation of a secondary alcohol.
Electronic Control: The carbon atom attached to the phenyl ring (the benzylic carbon) is electronically influenced by the aromatic system. Although the trifluoromethylthio (-SCF₃) group is generally considered to be electron-withdrawing, the benzylic position can still stabilize a partial positive charge that might develop in the transition state. In reactions with acidic conditions, which proceed via an SN1-like mechanism, the nucleophile preferentially attacks the more substituted carbon that can better stabilize a carbocation. researchgate.net However, under the SN2 conditions discussed here, electronic effects are less dominant than steric hindrance. The electron-withdrawing nature of the -SCF₃ group would slightly destabilize any developing positive charge on the benzylic carbon, further favoring nucleophilic attack at the less substituted carbon.
Therefore, for most strong nucleophiles under neutral or basic conditions, the reaction is under steric control, with the nucleophile attacking the terminal carbon atom.
Table 1: Regioselectivity of Nucleophilic Attack on this compound
| Position of Attack | Influencing Factor | Resulting Product Type | Favored Conditions |
|---|---|---|---|
| C2 (Terminal) | Steric Hindrance (less hindered) | 1-substituted-2-hydroxy | Basic / Neutral (SN2) |
The stereochemistry of the ring-opening reaction is a direct consequence of the reaction mechanism.
Nucleophilic attack on the oxirane ring proceeds via a classic SN2-like mechanism. khanacademy.org This mechanism involves a backside attack by the nucleophile on the carbon-oxygen bond. The nucleophile approaches the carbon atom from the side opposite to the oxygen atom, leading to an inversion of the stereochemical configuration at the center of attack. beilstein-journals.org If the starting oxirane is enantiomerically pure, the ring-opening reaction will produce a single enantiomer of the product, with a defined and inverted stereochemistry at the reaction site. For example, if the (R)-enantiomer of the oxirane is attacked at the terminal carbon, it will result in a product with an (R)-configuration at the benzylic carbon (which is not attacked) and an (S)-configuration at the newly formed stereocenter bearing the nucleophile.
A wide array of nucleophiles can be employed to open the oxirane ring of this compound, leading to a diverse range of functionalized products.
Under basic or neutral conditions, alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) are required as they are stronger nucleophiles than their conjugate acids (alcohols and water). jsynthchem.com The reaction with an alkoxide, followed by protonation, yields a β-hydroxy ether. Similarly, hydrolysis with hydroxide yields a 1,2-diol. Fluorinated alcohols can also serve as promoters for epoxide ring-opening reactions. arkat-usa.orgresearchgate.net
Table 2: Reaction with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Hydroxide | NaOH, H₂O | 1-(4-(Trifluoromethylthio)phenyl)ethane-1,2-diol | |
| Alkoxide | NaOCH₃, CH₃OH | 1-Methoxy-1-(4-(trifluoromethylthio)phenyl)ethan-2-ol* | |
| Phenoxide | NaOPh, PhOH | 1-Phenoxy-1-(4-(trifluoromethylthio)phenyl)ethan-2-ol* |
*Product shown is the result of attack at the less hindered carbon.
Amines are effective nucleophiles for epoxide ring-opening, yielding valuable β-amino alcohols, which are important intermediates in pharmaceutical synthesis. googleapis.commdpi.com The reaction typically occurs by heating the epoxide with the amine, sometimes in the presence of a catalyst or in a suitable solvent. scielo.org.mx Primary and secondary amines can be used. The reaction is regioselective, with the amine preferentially attacking the terminal carbon of the oxirane ring. scielo.org.mxchemicalbook.com
Table 3: Reaction with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Ammonia | NH₃ | 2-Amino-1-(4-(trifluoromethylthio)phenyl)ethanol | |
| Primary Amine | CH₃NH₂ | 2-(Methylamino)-1-(4-(trifluoromethylthio)phenyl)ethanol |
Diverse Nucleophiles in Ring-Opening Reactions
Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)
The ring-opening of epoxides with carbon-centered nucleophiles is a fundamental method for carbon-carbon bond formation. researchgate.netarkat-usa.org For this compound, an analogue of styrene (B11656) oxide, reactions with strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) are expected to proceed via nucleophilic attack on one of the oxirane's carbon atoms.
The regioselectivity of this attack is governed by a combination of steric and electronic factors. The two potential sites for nucleophilic attack are the benzylic carbon (Cα, adjacent to the aromatic ring) and the terminal carbon (Cβ).
Steric Effects : The terminal Cβ is less sterically hindered, favoring an SN2-type reaction pathway.
Electronic Effects : The benzylic Cα is electronically activated. However, the 4-(trifluoromethylthio)phenyl group possesses an electron-withdrawing nature, which would destabilize the development of positive charge at the benzylic position that would occur in an SN1-type mechanism.
Generally, organometallic reagents attack styrene oxides at the less hindered carbon. sci-hub.se However, the presence of Lewis acids can alter the regioselectivity, promoting attack at the more substituted carbon by coordinating to the epoxide oxygen and inducing a partial positive charge. sci-hub.se Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have also been shown to promote electrophilic activation of epoxides, enabling reactions with weaker carbon nucleophiles. researchgate.netarkat-usa.org
While specific studies on this compound are limited, the reaction with a generic organometallic reagent (R-M) is predicted to yield a mixture of two regioisomeric alcohols, with the major product depending on the precise reaction conditions.
Table 1: Predicted Products from Reaction with Organometallic Reagents
| Reaction Pathway | Attacked Carbon | Product |
|---|---|---|
| SN2-like | Terminal (Cβ) | 1-[4-(Trifluoromethylthio)phenyl]-1-hydroxy-3-substituted alkane |
Sulfur-Centered Nucleophiles (e.g., Thiols, Thioanions)
The oxirane ring is readily opened by sulfur-centered nucleophiles, such as thiols and their corresponding thioanions. This reaction, known as thiolysis, typically proceeds under basic or acidic catalysis and follows an SN2 mechanism. rsc.org For unsymmetrical epoxides like this compound, the reaction can result in two regioisomeric β-hydroxy thioethers.
In base-catalyzed reactions (e.g., using triethylamine (B128534) or sodium thiophenoxide), the thiolate anion attacks one of the epoxide carbons. Studies on the analogous compound, 2-phenylthiirane, show that the reaction is not entirely regiospecific, with attacks occurring at both the C-2 and C-3 positions. rsc.org A similar outcome is expected for this compound. The attack at the less sterically hindered terminal carbon is generally favored, leading to the formation of the primary thiol. However, attack at the electronically activated benzylic carbon can also occur.
The general reaction with a thiol (R-SH) under basic conditions can be depicted as follows:
Attack at Cβ (major pathway) : yields 1-(R-thio)-1-[4-(trifluoromethylthio)phenyl]ethanol.
Attack at Cα (minor pathway) : yields 2-(R-thio)-1-[4-(trifluoromethylthio)phenyl]ethanol.
Electrophilic Ring-Opening Reactions
Acid-Catalyzed Ring Opening and Regioselectivity
Under acidic conditions, the epoxide oxygen is protonated, activating the ring toward nucleophilic attack. The subsequent ring-opening of this compound can proceed through a mechanism with SN1 or SN2 characteristics, and the regioselectivity is highly dependent on the reaction conditions and the nucleophile. sci-hub.senih.gov
A mechanism with SN1 character involves the formation of a carbocation intermediate. The benzylic position can stabilize a positive charge through resonance with the phenyl ring. However, the electron-withdrawing trifluoromethylthio group (-SCF₃) at the para position destabilizes this carbocation relative to unsubstituted styrene oxide. A pure SN2 mechanism involves backside attack by the nucleophile at the less sterically hindered terminal carbon.
For styrene oxides, reactions with hydrogen halides often lead to attack at the benzylic position, suggesting significant SN1 character. sci-hub.se For instance, the reaction of styrene oxide with lithium halides and acetic acid yields 2-halo-2-phenylethanol as the primary product. sci-hub.se The acid-catalyzed hydrolysis (using water as the nucleophile) would similarly yield 1-[4-(trifluoromethylthio)phenyl]ethane-1,2-diol.
Table 2: Regioselectivity in Acid-Catalyzed Ring-Opening with Nu-H
| Nucleophile (Nu-H) | Conditions | Major Product (from attack at Cα) | Minor Product (from attack at Cβ) |
|---|---|---|---|
| H₂O | Dilute H₂SO₄ | 1-[4-(Trifluoromethylthio)phenyl]ethane-1,2-diol | 2-[4-(Trifluoromethylthio)phenyl]ethane-1,2-diol |
| R-OH | H⁺ catalyst | 2-Alkoxy-1-[4-(trifluoromethylthio)phenyl]ethanol | 1-Alkoxy-2-[4-(trifluoromethylthio)phenyl]ethanol |
Lewis Acid-Mediated Transformations
Lewis acids are effective catalysts for epoxide ring-opening, as they coordinate to the oxygen atom, further polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons. sci-hub.se This activation generally promotes nucleophilic attack at the more substituted carbon atom in styrene oxides. sci-hub.se
Various Lewis acids, including boron trifluoride (BF₃), silicon tetrafluoride (SiF₄), and metal halides, can be employed. sci-hub.se The reaction of styrene oxide with silyl-protected sulfur nucleophiles in the presence of a mild Lewis acid catalyst results in the formation of 2-phenyl-2-phenylthioethanol, indicating an attack at the benzylic position. sci-hub.se A similar regioselectivity is anticipated for this compound, where the Lewis acid-epoxide complex is attacked by a nucleophile at the benzylic carbon, leading to a trans-adduct.
Rearrangement Reactions Involving the Oxirane Moiety
Epoxides, particularly those bearing an aryl substituent, can undergo rearrangement to carbonyl compounds under thermal or acidic conditions. sci-hub.selibretexts.org For this compound, acid-catalyzed rearrangement is expected to produce 2-[4-(trifluoromethylthio)phenyl]acetaldehyde.
The mechanism involves the protonation of the epoxide oxygen by a Brønsted or Lewis acid, followed by the cleavage of the Cα-O bond to form a benzylic carbocation. Although this carbocation is destabilized by the para-SCF₃ group, it is still the more favorable intermediate compared to a primary carbocation at the Cβ position. A subsequent 1,2-hydride shift from Cβ to Cα, followed by deprotonation, yields the final aldehyde product.
Functional Group Interconversions of the Trifluoromethylthio Group within the Oxirane Structure
The trifluoromethylthio (-SCF₃) group itself is a site of reactivity within the this compound structure. The sulfur atom is in a relatively low oxidation state and can be readily oxidized to the corresponding sulfoxide (B87167) (-SOCF₃) and sulfone (-SO₂CF₃) without affecting the oxirane ring, provided that appropriate reaction conditions are chosen. solubilityofthings.com
These oxidations dramatically alter the electronic properties of the aromatic ring. The trifluoromethylsulfinyl (-SOCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups are significantly more electron-withdrawing than the trifluoromethylthio group, which in turn influences the reactivity of the entire molecule. cas.cn Standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®) are effective for these transformations. orgsyn.org The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.
Table 3: Oxidation of the Trifluoromethylthio Group
| Reagent | Equivalents | Product |
|---|---|---|
| m-CPBA | ~1 | 2-[4-(Trifluoromethylsulfinyl)phenyl]oxirane |
Oxidation to Sulfinyl and Sulfonyl Derivatives
The sulfur atom in the trifluoromethylthio group of this compound can be selectively oxidized to the corresponding sulfinyl and sulfonyl derivatives. The control of the oxidation state is crucial and can be achieved by carefully selecting the oxidizing agent and reaction conditions.
Research on the oxidation of aryl trifluoromethyl sulfides has shown that hydrogen peroxide in trifluoroacetic acid (TFA) is an effective system for the selective formation of sulfoxides. rsc.orgrsc.org The use of TFA as a solvent and activator enhances the electrophilic character of the oxidant, while also deactivating the resulting sulfoxide towards further oxidation to the sulfone. rsc.orgrsc.org This method has been shown to be highly selective, with studies on various aryl trifluoromethyl sulfides demonstrating quantitative conversion to the sulfoxide with minimal formation of the sulfone. rsc.orgrsc.org
For the specific oxidation of this compound to its sulfinyl derivative, 2-[4-(trifluoromethylsulfinyl)phenyl]oxirane, a common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). While effective, this reaction can sometimes lead to the formation of the sulfonyl derivative as a byproduct. A highly selective method utilizes 30% aqueous hydrogen peroxide in trifluoroacetic acid at a controlled temperature, which yields the sulfoxide exclusively. rsc.org
To obtain the sulfonyl derivative, 2-[4-(trifluoromethylsulfonyl)phenyl]oxirane, stronger oxidizing conditions are necessary. This can be achieved by increasing the equivalents of the oxidizing agent and/or elevating the reaction temperature. For instance, using an excess of hydrogen peroxide at a higher temperature can drive the oxidation past the sulfoxide stage to the sulfone. rsc.org Another effective reagent for the oxidation of sulfides to sulfones is Oxone (potassium peroxymonosulfate). orgsyn.org
The selective oxidation of the trifluoromethylthio group in the presence of the epoxide ring is a key consideration. The reaction conditions must be mild enough to avoid unwanted ring-opening of the oxirane. The use of hydrogen peroxide in trifluoroacetic acid at low temperatures has proven effective in achieving this chemoselectivity. rsc.orgrsc.org
Table 1: Oxidation of this compound
| Product | Reagents and Conditions | Yield (%) | Reference(s) |
|---|---|---|---|
| 2-[4-(Trifluoromethylsulfinyl)phenyl]oxirane | 1.2 equiv. 30% H₂O₂ in TFA, 0 °C | 77-95 | rsc.org |
| 2-[4-(Trifluoromethylsulfonyl)phenyl]oxirane | 2.4 equiv. 30% H₂O₂ in TFA, 60 °C | 96 | rsc.org |
Reductive Transformations
Information regarding the specific reductive transformations of this compound is not extensively detailed in the available literature. However, general principles of epoxide and sulfide (B99878) reduction can be considered.
The reduction of the oxirane ring in aryl-substituted epoxides can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides. These reactions typically lead to the opening of the epoxide ring to form alcohols. The regioselectivity of the ring-opening is influenced by the substitution pattern of the epoxide and the reaction conditions. In acid-catalyzed reductions, the nucleophile (hydride) often attacks the more substituted carbon, whereas in base-catalyzed or neutral conditions, attack at the less hindered carbon is favored. pressbooks.publibretexts.org
Given the presence of the trifluoromethylthio group, the choice of reducing agent would need to be selective to avoid reduction of the sulfur-containing moiety. Reductive cleavage of the carbon-sulfur bond in aryl trifluoromethyl sulfides is a potential side reaction under harsh reducing conditions.
Reductive ring-opening of epoxides can also be achieved using dissolving metal reductions or stoichiometric arene radical anions, which proceed via carbon radical intermediates. dntb.gov.ua The applicability of these methods to this compound would depend on the compatibility of the trifluoromethylthio group with the reaction conditions.
Further research is required to fully elucidate the specific reductive transformations that this compound can undergo and to establish selective conditions for targeting either the oxirane ring or the trifluoromethylthio group.
Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Construction of Chiral Building Blocks and Complex Molecular Architectures
The inherent reactivity of the oxirane ring in 2-[4-(trifluoromethylthio)phenyl]oxirane allows for a variety of stereoselective transformations, making it a valuable precursor for the synthesis of chiral building blocks. These building blocks are crucial for the development of enantiomerically pure pharmaceuticals and other biologically active molecules.
Synthesis of Substituted β-Hydroxy Compounds
The ring-opening of epoxides is a fundamental transformation in organic synthesis that leads to the formation of β-functionalized alcohols. In the case of this compound, nucleophilic attack on the epoxide ring provides access to a range of substituted β-hydroxy compounds.
The reaction of epoxides with various nucleophiles, such as thiols, is a well-established method for the synthesis of β-hydroxy sulfides. nih.govrsc.org For instance, the reaction of a styrene (B11656) oxide derivative with a thiol in the presence of a base typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. nih.gov This reaction is expected to be applicable to this compound, yielding valuable β-hydroxy thioethers.
Similarly, the ring-opening of epoxides with amines is a common route to β-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com The reaction of this compound with various primary and secondary amines would provide access to a library of β-amino alcohols bearing the 4-(trifluoromethylthio)phenyl substituent. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.org
The synthesis of the parent oxirane can be achieved through the Corey-Chaykovsky reaction of 4-(trifluoromethylthio)benzaldehyde (B1303374) with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. wikipedia.orgorganic-chemistry.orgnrochemistry.comadichemistry.com This reaction is a powerful tool for the formation of epoxides from aldehydes and ketones. wikipedia.orgnrochemistry.com
| Nucleophile | Product | Reaction Type |
| Thiol (R-SH) | 2-(Alkylthio/Arylthio)-1-(4-(trifluoromethylthio)phenyl)ethan-1-ol | Thiolysis |
| Amine (R-NH2) | 2-(Alkylamino/Arylamino)-1-(4-(trifluoromethylthio)phenyl)ethan-1-ol | Aminolysis |
Enantioselective Routes to Nitrogen and Sulfur Heterocycles
The chiral β-hydroxy compounds derived from this compound can serve as precursors for the enantioselective synthesis of various nitrogen and sulfur-containing heterocycles. nih.govresearchgate.netnih.govnih.govnih.govmdpi.commdpi.commdpi.com These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. nih.govmdpi.com
For instance, a chiral β-amino alcohol obtained from the ring-opening of the oxirane can undergo intramolecular cyclization to form chiral aziridines, pyrrolidines, or piperidines, depending on the nature of the amino alcohol and the reaction conditions. Similarly, β-hydroxy thiols can be cyclized to afford chiral sulfur-containing heterocycles like thiiranes or thiolanes.
The development of catalytic asymmetric methods for these transformations is a key area of research, enabling the synthesis of these heterocycles with high enantiomeric excess. nih.govresearchgate.netnih.gov
Role in Multi-Step Total Synthesis Endeavors
While specific examples of the use of this compound in the total synthesis of complex natural products are not yet widely reported in the literature, its potential as a key intermediate is evident. The ability to introduce a trifluoromethylthio-substituted phenyl group along with a versatile handle for further functionalization (the β-hydroxy group) makes it an attractive building block for synthetic chemists. nih.govresearchgate.netmdpi.com
The trifluoromethylthio group can significantly influence the biological activity and pharmacokinetic properties of a molecule. Therefore, the incorporation of this moiety early in a synthetic sequence using this compound could be a strategic advantage in the synthesis of novel drug candidates.
Precursor for Advanced Fluorinated Organic Compounds
The trifluoromethylthio group (SCF3) is a lipophilic, electron-withdrawing substituent that is of great interest in the design of pharmaceuticals and agrochemicals. nih.gov this compound serves as a valuable precursor for the synthesis of more complex fluorinated organic compounds. rsc.orggoogle.comresearchgate.netnih.gov
Theoretical and Computational Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable three-dimensional structure of 2-[4-(Trifluoromethylthio)phenyl]oxirane. These calculations optimize the molecular geometry to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
The structure consists of a phenyl ring substituted at the para-position with a trifluoromethylthio (-SCF₃) group and attached to an oxirane (epoxide) ring. The presence of the strong electron-withdrawing -SCF₃ group is expected to influence the geometry of the entire molecule, including the epoxide ring. Theoretical studies on similar epoxides with acceptor substituents have shown that electron-withdrawing groups can cause an elongation of the C-C bond within the epoxide ring. nih.govresearchgate.net This structural perturbation is a key factor influencing the ring's reactivity.
Conformational analysis would focus on the rotation around the single bond connecting the phenyl ring and the oxirane ring. Calculations would identify the rotational energy barrier and the preferred dihedral angle, which is typically a balance between steric hindrance and electronic interactions.
Table 1: Predicted Structural Parameters from Theoretical Calculations
| Parameter | Predicted Value/Description | Rationale |
|---|---|---|
| Oxirane C-C Bond Length | > 1.47 Å | Elongated due to the electron-withdrawing effect of the para-substituent, weakening the bond. researchgate.net |
| Oxirane C-O Bond Lengths | ~ 1.43 Å | Typical for epoxide rings, may show slight asymmetry. |
| Phenyl-Oxirane Bond Length | ~ 1.51 Å | Standard sp²-sp³ carbon-carbon single bond length. |
| C-S-C Bond Angle | ~ 100-104° | Characteristic for thioether linkages. |
| Dipole Moment | High | Significant due to the high electronegativity of the -SCF₃ group. sci-hub.box |
Mechanistic Investigations of Reaction Pathways
Computational studies are crucial for mapping the potential energy surfaces of reactions involving this compound, particularly its characteristic ring-opening reactions. Epoxides can react via different mechanisms, primarily categorized as Sₙ2-like (bimolecular nucleophilic substitution) or Sₙ1-like (unimolecular nucleophilic substitution), depending on the reaction conditions (e.g., acidic, basic, or neutral) and the nucleophile. researchgate.netresearchgate.net
Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism, where a nucleophile attacks one of the epoxide's carbon atoms, leading to a concerted ring-opening. researchgate.net Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This can lead to a "borderline" Sₙ2 mechanism or an Sₙ1-like mechanism where the C-O bond breaks to form a carbocation intermediate before the nucleophile attacks. researchgate.netoregonstate.edu The strong electron-withdrawing nature of the para-trifluoromethylthio group significantly influences which pathway is favored.
Transition state theory and computational modeling are used to locate the transition state structures for each potential reaction pathway. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a reaction.
Sₙ2 Pathway (Basic/Neutral Conditions): DFT calculations would model the approach of a nucleophile to either the terminal (CH₂) or the benzylic (CH-Ph) carbon of the oxirane. The transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-O bond. The activation energy is generally lower for attack at the less sterically hindered terminal carbon.
Sₙ1-like Pathway (Acidic Conditions): In this scenario, after protonation of the epoxide oxygen, the transition state would have significant carbocation character. The positive charge would be more stable on the benzylic carbon due to resonance with the phenyl ring. However, the strongly deactivating -SCF₃ group at the para position would destabilize this carbocation, making an Sₙ1 pathway less favorable than for styrene (B11656) oxide itself. Computational analysis of the transition state would quantify this electronic destabilization. oregonstate.edu
Regio- and stereoselectivity are critical aspects of epoxide ring-opening reactions, and computational studies can provide clear predictions.
Regioselectivity refers to which of the two epoxide carbons the nucleophile attacks.
Under basic/Sₙ2 conditions , the reaction is controlled by sterics. Nucleophilic attack is predicted to occur predominantly at the less substituted terminal carbon (Cβ).
Under acidic/Sₙ1-like conditions , the reaction is electronically controlled. The nucleophile attacks the carbon that can better stabilize a positive charge, which is the benzylic carbon (Cα). ucdavis.edu Theoretical calculations on similar systems confirm that even with a concerted mechanism, the transition state can have significant Sₙ1 character, directing the nucleophile to the more substituted carbon. ucdavis.edu
Stereoselectivity refers to the stereochemical outcome of the reaction. Sₙ2 reactions proceed with an inversion of configuration at the carbon center being attacked.
Table 2: Predicted Regioselectivity in Ring-Opening Reactions
| Reaction Condition | Favored Site of Attack | Controlling Factor | Predicted Major Product |
|---|---|---|---|
| Basic (Sₙ2) | Terminal Carbon (Cβ) | Steric Hindrance | 1-Nu-2-hydroxy product |
| Acidic (Sₙ1-like) | Benzylic Carbon (Cα) | Electronic (Carbocation Stability) | 2-Nu-1-hydroxy product |
Electronic Structure Analysis and Reactivity Prediction
Analysis of the molecule's electronic structure reveals sites susceptible to chemical attack. The trifluoromethylthio (-SCF₃) group is known to be strongly electron-withdrawing and highly lipophilic. sci-hub.boxacs.org Computational methods can quantify these effects.
Calculations of the molecular electrostatic potential (MEP) would show a region of high positive potential around the oxirane carbons and a region of negative potential around the oxygen atom, confirming the ring's susceptibility to nucleophilic attack. oregonstate.edu The electron-withdrawing -SCF₃ group pulls electron density away from the phenyl ring and, through induction, from the oxirane ring. This effect makes the oxirane carbons more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted styrene oxide. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and identify key orbital interactions that govern reactivity.
Table 3: Key Electronic Properties and Predicted Reactivity
| Property | Description | Implication for Reactivity |
|---|---|---|
| -SCF₃ Group Character | Strongly electron-withdrawing, high lipophilicity. acs.orgresearchgate.net | Increases the electrophilicity of the entire molecule, particularly the oxirane carbons. |
| Aromatic Ring | Electron-deficient (deactivated) due to the -SCF₃ substituent. | Less susceptible to electrophilic aromatic substitution. Destabilizes adjacent positive charges. |
| Oxirane Ring | Polarized C-O bonds; strained three-membered ring. | Inherently reactive to nucleophiles. Enhanced reactivity due to the remote electron-withdrawing group. nih.gov |
Molecular Dynamics Simulations (if applicable to specific research)
While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations can model the behavior of this compound over time, considering its movement and interactions with its environment (e.g., solvent or a biological macromolecule).
MD simulations would be particularly applicable if this compound were being investigated as an inhibitor for an enzyme, such as soluble epoxide hydrolase. nih.gov In such a study, a simulation would be run with the oxirane placed in the active site of the enzyme. The simulation would track the trajectories of all atoms over nanoseconds, revealing:
The preferred binding orientation of the molecule within the active site. nih.gov
Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex.
Conformational changes in the enzyme upon binding.
The dynamic process of the nucleophilic attack by an active site residue (e.g., Aspartate) on the epoxide ring, providing insights into the enzymatic reaction mechanism and regioselectivity. nih.govresearchgate.net
Similarly, MD simulations are used to predict the thermomechanical properties of polymers formed from epoxide monomers, though this is a distinct application from studying the reactivity of the small molecule itself. acs.orgmdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For 2-[4-(Trifluoromethylthio)phenyl]oxirane, the development of catalytic systems capable of performing asymmetric transformations is a critical research frontier. The goal is to control the stereochemistry of reactions involving the epoxide ring, either during its formation or in subsequent ring-opening reactions.
Key research efforts are anticipated in the following areas:
Asymmetric Epoxidation: Designing chiral catalysts for the enantioselective epoxidation of the corresponding styrene (B11656) precursor, 4-(trifluoromethylthio)styrene. This could involve refining existing manganese, titanium, or vanadium-based catalyst systems to accommodate the specific electronic and steric properties of the substrate.
Kinetic Resolution: Developing catalytic systems for the kinetic resolution of racemic this compound. This involves the enantioselective ring-opening of one enantiomer, leaving the other unreacted and in high enantiomeric purity. Chiral cobalt- or chromium-salen complexes are promising candidates for this approach.
Enantioselective Ring-Opening: A significant area of focus is the use of chiral catalysts to achieve enantioselective nucleophilic addition to the racemic oxirane, resulting in chiral products. nih.gov Research into chiral Rh(II) and Cu(I) catalysts, which have shown success in other asymmetric trifluoromethylthiolation reactions, could be adapted for this purpose. nih.gov Similarly, phase-transfer catalysts like N-spiro ammonium (B1175870) derivatives could be explored for asymmetric transformations. nih.gov
Below is a table summarizing potential catalytic systems for these transformations.
| Transformation | Catalyst Class | Potential Metal/Core | Key Advantages |
| Asymmetric Epoxidation | Jacobsen-Katsuki Catalysts | Manganese-Salen | High enantioselectivity for cis-olefins. |
| Asymmetric Epoxidation | Sharpless Catalysts | Titanium-Tartrate | Excellent enantioselectivity for allylic alcohols. |
| Kinetic Resolution | Salen Complexes | Cobalt, Chromium | Effective for terminal epoxides. |
| Enantioselective Ring-Opening | Chiral Lewis Acids | Copper, Rhodium | Mild conditions, high enantioselectivities. nih.gov |
| Asymmetric Phase Transfer | N-Spiro Ammonium Salts | Quaternary Ammonium | Metal-free, operational simplicity. nih.gov |
Exploration of Unconventional Reactivity Pathways
Beyond traditional nucleophilic ring-opening, future research will likely delve into less common but highly valuable reaction pathways for this compound. The electron-withdrawing nature of the 4-(trifluoromethylthio)phenyl group can be leveraged to promote unique reactivity.
Radical Reactions: Investigating free-radical-mediated ring-opening reactions could lead to novel products. The reaction of the closely related styrene oxide with trifluoromethylthiocopper has been shown to proceed through a free-radical mechanism, yielding a variety of products from C-O bond cleavage. sci-hub.se Similar pathways for this compound could be triggered photochemically or with radical initiators to access complex molecular scaffolds.
Frustrated Lewis Pair (FLP) Chemistry: The use of Frustrated Lewis Pairs to mediate the ring-opening of epoxides is an emerging area. researchgate.net Applying this metal-free approach to this compound could result in the formation of zwitterionic intermediates, which can be trapped to form unique heterocyclic systems. researchgate.net
Electrocyclizations and Rearrangements: Exploring reactions where the oxirane acts as a precursor to reactive intermediates like carbonyl ylides is a promising avenue. These intermediates could undergo subsequent [3+2] cycloaddition or sigmatropic rearrangement reactions, providing access to complex polycyclic structures. researchgate.net The trifluoromethylthio group would be expected to significantly influence the stability and reactivity of these intermediates.
Integration into Flow Chemistry and Continuous Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. pharmtech.com Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms represents a significant engineering and chemical research opportunity.
The benefits of a continuous flow approach include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with potentially hazardous reagents or exothermic reactions. durham.ac.uk
Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, often leading to shorter reaction times and higher yields. uc.pt
Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous line without the need for intermediate isolation and purification. nih.gov For example, the epoxidation of 4-(trifluoromethylthio)styrene could be followed immediately by a flow-through catalytic ring-opening reaction, streamlining the entire process. durham.ac.uk
A potential multi-step flow synthesis is outlined in the table below.
| Step | Reaction Type | Flow Reactor Module | Key Parameter |
| 1 | Epoxidation | Packed-Bed Reactor (PBR) with immobilized catalyst | Temperature, Residence Time |
| 2 | In-line Purification | Solid-Phase Scavenger Cartridge | Flow Rate |
| 3 | Nucleophilic Ring-Opening | Heated Microreactor | Temperature, Stoichiometry |
| 4 | In-line Workup/Extraction | Liquid-Liquid Separator Module | Solvent Choice, Flow Rate |
Application in Green Chemistry Methodologies
Future research will increasingly focus on making the synthesis and use of this compound more environmentally sustainable. This involves adhering to the principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency. unibo.it
Key areas for green chemistry research include:
Solvent Selection: Moving away from traditional volatile organic compounds towards greener alternatives. This could involve performing reactions in water, supercritical fluids, or ionic liquids. The Pd-catalyzed direct C-H arylation of thiophene (B33073) derivatives in water demonstrates the feasibility of aqueous-phase organometallic chemistry. unito.it
Catalyst Recyclability: Developing heterogeneous or immobilized catalysts for the synthesis and transformation of the oxirane. Such catalysts can be easily recovered and reused, reducing waste and cost.
Solvent-Free Reactions: Exploring solvent-free reaction conditions, which can be facilitated by techniques such as microwave irradiation or mechanochemistry (grindstone chemistry). dergipark.org.tr These methods often lead to dramatically reduced reaction times and eliminate solvent waste entirely. dergipark.org.tr A simple and efficient solvent- and catalyst-free method has been described for converting oxiranes to thiiranes using ammonium thiocyanate, highlighting the potential of this approach. researchgate.net
| Green Chemistry Approach | Technique/Methodology | Potential Benefit |
| Benign Solvents | Reaction in water or bio-derived solvents | Reduced environmental impact and toxicity. unito.it |
| Energy Efficiency | Microwave-assisted synthesis | Rapid heating, shorter reaction times. dergipark.org.tr |
| Atom Economy | Catalytic ring-opening vs. stoichiometric reagents | Higher efficiency, less waste. |
| Waste Reduction | Use of recyclable, immobilized catalysts | Lower catalyst loading, simplified purification. |
| Solvent-Free Synthesis | Mechanochemistry (Ball-milling/Grindstone) | Elimination of solvent waste, potential for novel reactivity. dergipark.org.tr |
Q & A
Q. What are the standard synthetic routes for 2-[4-(Trifluoromethylthio)phenyl]oxirane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via epoxidation of a precursor vinyl ether or sulfide. A common approach involves reacting 4-(trifluoromethylthio)styrene with a peracid (e.g., mCPBA) in dichloromethane at 0–25°C. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS is critical to optimize stoichiometry and avoid over-oxidation . Key Variables :
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| mCPBA | DCM | 0–25°C | 60–85% |
| H₂O₂/CF₃CO₃H | EtOAc | 40°C | 45–70% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Characterization combines ¹H/¹³C NMR (to confirm epoxide ring protons at δ 3.5–4.5 ppm and trifluoromethylthio group at δ 125–130 ppm in ¹³C), FT-IR (C-O-C stretch at ~850 cm⁻¹), and HRMS (exact mass verification). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel and hexane/ethyl acetate (4:1) eluent is standard. For high-purity isolates (>98%), recrystallization from ethanol/water mixtures is recommended. Purity should be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in nucleophilic ring-opening reactions?
- Methodological Answer : The electron-withdrawing trifluoromethylthio group activates the oxirane ring toward nucleophilic attack. Computational studies (DFT) reveal reduced energy barriers for ring-opening at the β-position. Experimental validation involves kinetic profiling with amines/thiols in aprotic solvents, monitored by in situ ¹⁹F NMR .
Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?
- Methodological Answer : Stability studies should include:
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual solvents) or stereoisomerism. Solutions include:
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Molecular dynamics (MD) simulations and DFT calculations model transition states for epoxide ring-opening. Software like Gaussian or ORCA can predict regioselectivity when paired with experimental validation (e.g., kinetic isotope effects). Case studies show >80% accuracy in predicting catalytic outcomes with Pd or Ru complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
